molecular formula C21H24N2O2 B2498487 1-(2-cyclopropyl-1H-1,3-benzodiazol-1-yl)-3-(3,5-dimethylphenoxy)propan-2-ol CAS No. 1018146-53-6

1-(2-cyclopropyl-1H-1,3-benzodiazol-1-yl)-3-(3,5-dimethylphenoxy)propan-2-ol

Cat. No.: B2498487
CAS No.: 1018146-53-6
M. Wt: 336.435
InChI Key: NEMHDDDDKNOAFC-UHFFFAOYSA-N
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Description

1-(2-cyclopropyl-1H-1,3-benzodiazol-1-yl)-3-(3,5-dimethylphenoxy)propan-2-ol is a synthetic organic compound that belongs to the class of benzodiazoles. Benzodiazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical agent.

    Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-cyclopropyl-1H-1,3-benzodiazol-1-yl)-3-(3,5-dimethylphenoxy)propan-2-ol typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzodiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Cyclopropyl Group: This step might involve the use of cyclopropyl halides in the presence of a base.

    Ether Formation: The phenoxy group can be introduced via nucleophilic substitution reactions.

    Final Coupling: The final step would involve coupling the benzodiazole derivative with the phenoxypropanol derivative under suitable conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(2-cyclopropyl-1H-1,3-benzodiazol-1-yl)-3-(3,5-dimethylphenoxy)propan-2-ol can undergo various chemical reactions, including:

    Oxidation: This could involve the use of oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride could be used.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base for nucleophilic substitution.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Mechanism of Action

The mechanism of action of 1-(2-cyclopropyl-1H-1,3-benzodiazol-1-yl)-3-(3,5-dimethylphenoxy)propan-2-ol would depend on its specific biological target. Generally, benzodiazoles can interact with various molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The exact mechanism would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-phenyl-1H-1,3-benzodiazol-1-yl)-3-(3,5-dimethylphenoxy)propan-2-ol
  • 1-(2-methyl-1H-1,3-benzodiazol-1-yl)-3-(3,5-dimethylphenoxy)propan-2-ol

Uniqueness

1-(2-cyclopropyl-1H-1,3-benzodiazol-1-yl)-3-(3,5-dimethylphenoxy)propan-2-ol is unique due to the presence of the cyclopropyl group, which can impart distinct steric and electronic properties, potentially leading to unique biological activities and chemical reactivity compared to its analogs.

Properties

IUPAC Name

1-(2-cyclopropylbenzimidazol-1-yl)-3-(3,5-dimethylphenoxy)propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O2/c1-14-9-15(2)11-18(10-14)25-13-17(24)12-23-20-6-4-3-5-19(20)22-21(23)16-7-8-16/h3-6,9-11,16-17,24H,7-8,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEMHDDDDKNOAFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OCC(CN2C3=CC=CC=C3N=C2C4CC4)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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